Plerixafor is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) that acts as a hematopoietic stem cell mobilizer. It is used to stimulate the release of stem cells from the bone marrow into the blood in patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma to stimulate their immune system. These stem cells are then collected and used in autologous stem cell transplantation to replace blood-forming cells destroyed by chemotherapy. As an inhibitor of CXCR4, plerixafor blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). Since CXCR4 and SDF-1α are involved in the trafficking and homing of CD34+ cells to the marrow compartment, blocking this interaction leads to an increase in CD34+ cell circulating levels. Compared to placebo with G-CSF, the plerixafor and G-CSF mobilization regimen has a higher probability of achieving the optimal CD34+ cell target for tandem transplantation in fewer apheresis procedures. Plerixafor has orphan drug status in the United States and European Union and was approved by the US Food and Drug Administration on December 15, 2008.
Plerixafor is a Hematopoietic Stem Cell Mobilizer. The physiologic effect of plerixafor is by means of Increased Hematopoietic Stem Cell Mobilization.
Plerixafor is a small molecular antagonist of the cell-surface CXCR4 receptor that plays an important role in mobilization of hematopoietic stem and progenitor cells to the stroma of the bone marrow; blocking the receptor helps to mobilize stem cells from the marrow to peripheral blood allowing for collection of these cells by apheresis for hematopoietic cell transplantation. Plerixafor is generally well tolerated and has not been linked to serum enzyme elevations or to clinically apparent liver injury.
Plerixafor is a bicyclam with hematopoietic stem cell-mobilizing activity. Plerixafor blocks the binding of stromal cell-derived factor (SDF-1alpha) to the cellular receptor CXCR4, resulting in hematopoietic stem cell (HSC) release from bone marrow and HSC movement into the peripheral circulation.
Plerixafor Octahydrochloride
CAS No.: 155148-31-5
Cat. No.: VC20739902
Molecular Formula: C28H55ClN8
Molecular Weight: 539.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 155148-31-5 |
---|---|
Molecular Formula | C28H55ClN8 |
Molecular Weight | 539.2 g/mol |
IUPAC Name | 1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;hydrochloride |
Standard InChI | InChI=1S/C28H54N8.ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;/h5-8,29-34H,1-4,9-26H2;1H |
Standard InChI Key | VZVSLNRDUPMOSZ-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl |
Appearance | Assay:≥98%A crystalline solid |
Melting Point | 131.5 °C |
Chemical Structure and Properties
Chemical Identification
Plerixafor octahydrochloride is a bicyclam derivative with the chemical formula C28H62Cl8N8 . It has a molecular weight of 794.47 g/mol and is identified by CAS number 155148-31-5 . The compound is also known by alternative designations including AMD3100 and can be chemically named as 1-({4-[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phenyl}methyl)-1,4,8,11-tetraazacyclotetradecane octahydrochloride .
Structural Characteristics
The chemical structure features two cyclam rings (1,4,8,11-tetraazacyclotetradecane) connected by a 1,4-phenylenebis(methylene) linker . This distinct molecular architecture contributes to its specialized binding capabilities with the CXCR4 receptor. The compound exists in an achiral form with no defined stereocenters, as indicated by its stereochemical classification .
Physical Properties
The solubility profile of plerixafor octahydrochloride demonstrates high water solubility at 100 mg/mL (125.87 mM) but insolubility in both DMSO and ethanol . This solubility characteristic has significant implications for its formulation and administration. The compound appears as a solid powder under standard conditions and maintains stability when stored properly at -20°C in dark, dry conditions for up to one year .
Table 1: Physical and Chemical Properties of Plerixafor Octahydrochloride
Property | Specification |
---|---|
Molecular Formula | C28H62Cl8N8 |
Molecular Weight | 794.47 g/mol |
CAS Number | 155148-31-5 |
Physical State | Solid powder |
Water Solubility | 100 mg/mL (125.87 mM) |
DMSO Solubility | Insoluble |
Ethanol Solubility | Insoluble |
Stereochemistry | Achiral |
Storage Stability | ≥360 days at -20°C, dry and dark conditions |
Mechanism of Action
CXCR4 Antagonism
Plerixafor functions as a specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4) . This mechanism involves competitive inhibition of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor (SDF-1alpha) . The antagonism disrupts the SDF-1/CXCR4 axis that normally maintains hematopoietic stem cells within the bone marrow microenvironment.
Molecular Binding Interactions
At the molecular level, plerixafor exhibits selective binding to three critical acidic residues within the CXCR4 ligand-binding pocket: Asp171, Asp262, and Glu288 . This interaction effectively blocks the receptor, preventing SDF-1alpha binding and subsequently triggering the release of hematopoietic stem cells from the bone marrow into peripheral circulation . The compound demonstrates high specificity for CXCR4 with a reported potency (IC50) of 44.0 nM .
Pharmacodynamic Effects
Following administration, plerixafor causes measurable increases in circulating CD34+ cells. In healthy subjects, blood levels of CD34+ cells peak between 6 and 9 hours after administration of 0.24 mg/kg plerixafor . When used in combination with granulocyte-colony stimulating factor (G-CSF), circulating CD34+ cells reach maximum levels between 10 and 14 hours post-administration . This synergistic effect with G-CSF provides the foundational mechanism for its clinical application in stem cell collection procedures.
Pharmacokinetic Profile
Absorption and Distribution
Plerixafor octahydrochloride follows a two-compartment pharmacokinetic model with first-order absorption after subcutaneous administration . Peak plasma concentrations (Cmax) are achieved within 30-60 minutes following subcutaneous injection . The compound demonstrates linear pharmacokinetics across the clinically relevant dosage range of 0.04 mg/kg to 0.24 mg/kg .
The apparent volume of distribution is approximately 0.3 L/kg, suggesting relatively limited tissue distribution beyond the vascular compartment . Protein binding in human plasma is moderate, reported at up to 58%, indicating that a substantial fraction remains unbound and pharmacologically active .
Elimination Parameters
Clinical studies have determined that plerixafor has a terminal half-life (T1/2) of approximately 5.6 hours in patients with hematological malignancies . The compound's clearance correlates significantly with creatinine clearance, indicating that renal function plays an important role in elimination . This relationship has important implications for dosage adjustments in patients with varying degrees of renal impairment.
Table 2: Pharmacokinetic Parameters of Plerixafor Octahydrochloride
Parameter | Value | Study Conditions |
---|---|---|
Cmax | 887-1029 ng/mL | 0.24 mg/kg subcutaneous dose |
Tmax | 30-60 minutes | Subcutaneous administration |
AUC | 4337-5260 ng·hr/mL | 0.24 mg/kg subcutaneous dose |
T1/2 | 5.6 hours | 0.24 mg/kg subcutaneous dose |
Volume of Distribution | 0.3 L/kg | - |
Protein Binding | Up to 58% | Human plasma |
Elimination | Primarily renal | Correlates with creatinine clearance |
Clinical Applications
Approved Indications
Plerixafor octahydrochloride received FDA approval on December 15, 2008, followed by European approval on May 29, 2009 . It is marketed under the trade name Mozobil and is specifically indicated for use in combination with G-CSF to mobilize hematopoietic stem cells to peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM) .
Dosing Considerations
The recommended clinical dose is 0.24 mg/kg administered subcutaneously once daily, typically beginning after 4 days of G-CSF pretreatment . Population pharmacokinetic analyses have revealed an important relationship between body weight and drug exposure. For patients weighing less than 83 kg, a fixed dose of 20 mg may result in higher exposure (1.43-fold higher AUC0-10h) compared to the weight-based dosing approach . Consequently, 83 kg has been identified as an appropriate threshold for transitioning between fixed and weight-based dosing regimens.
Historical Development
Interestingly, plerixafor was initially developed as an inhibitor of T-tropic human immunodeficiency virus (HIV) infection . During its development, researchers discovered its potent effect on hematopoietic stem cell mobilization, which led to a redirection of its clinical application toward autologous stem cell transplantation protocols . This represents a fascinating case study in drug repurposing within pharmaceutical development.
Dose | Route | Population | Notable Adverse Events |
---|---|---|---|
0.24 mg/kg/day | Subcutaneous | Adult patients with NHL/MM (n=72) | Nausea, vomiting, anxiety, arrhythmia, hypotension |
5 μg/kg/h | Intravenous | HIV-1 patients (n=7) | Thrombocytopenia (serious) |
20 μg/kg/h | Intravenous | HIV-1 patients (n=8) | Hepatic enzyme elevation, orthostatic hypotension |
40 μg/kg/h | Intravenous | HIV-1 patients (n=8) | Ventricular ectopics |
80 μg/kg/h | Intravenous | HIV-1 patients (n=5) | Paresthesia |
160 μg/kg/h | Intravenous | HIV-1 patients (n=3) | Premature ventricular contractions |
320 μg/kg | Subcutaneous | Healthy adults (n=10) | Injection site erythema, paresthesia, chest discomfort |
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